molecular formula C16H15NO6 B14017981 (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone CAS No. 61736-73-0

(2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone

Katalognummer: B14017981
CAS-Nummer: 61736-73-0
Molekulargewicht: 317.29 g/mol
InChI-Schlüssel: AEBVSRZEWZJVMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone is an organic compound that belongs to the class of benzophenones. This compound is characterized by the presence of a nitrophenyl group and a trimethoxyphenyl group attached to a central methanone moiety. Benzophenones are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone typically involves the condensation of 2-nitrobenzoyl chloride with 2,4,6-trimethoxybenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Reduction: (2-Aminophenyl)(2,4,6-trimethoxyphenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinones or other oxidized products.

Wissenschaftliche Forschungsanwendungen

(2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxyphenyl group enhances the compound’s ability to bind to specific proteins, such as tubulin and Hsp90, inhibiting their function and leading to anti-cancer and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-Nitrophenyl)(2,4,6-trimethoxyphenyl)methanone is unique due to the combination of its nitrophenyl and trimethoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating methoxy groups and an electron-withdrawing nitro group allows for versatile chemical transformations and interactions with various biological targets.

Eigenschaften

CAS-Nummer

61736-73-0

Molekularformel

C16H15NO6

Molekulargewicht

317.29 g/mol

IUPAC-Name

(2-nitrophenyl)-(2,4,6-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H15NO6/c1-21-10-8-13(22-2)15(14(9-10)23-3)16(18)11-6-4-5-7-12(11)17(19)20/h4-9H,1-3H3

InChI-Schlüssel

AEBVSRZEWZJVMZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C2=CC=CC=C2[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.